1-(4-Methylpiperazin-1-yl)hexan-1-one
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Overview
Description
1-(4-Methylpiperazin-1-yl)hexan-1-one is an organic compound with the molecular formula C11H22N2O. It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of a hexanone group attached to the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylpiperazin-1-yl)hexan-1-one can be synthesized through a reaction between N-methylpiperazine and hexanone. The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of automated systems and advanced analytical techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylpiperazin-1-yl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-(4-Methylpiperazin-1-yl)hexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperazin-1-yl)hexan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For instance, it may inhibit the activity of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 1-(4-Methylpiperazin-1-yl)pentan-1-one
- 1-(4-Methylpiperazin-1-yl)nonan-1-one
- 1-(4-Methylpiperazin-1-yl)butan-1-one
Comparison: 1-(4-Methylpiperazin-1-yl)hexan-1-one is unique due to its specific hexanone group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
10001-08-8 |
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Molecular Formula |
C11H22N2O |
Molecular Weight |
198.31 g/mol |
IUPAC Name |
1-(4-methylpiperazin-1-yl)hexan-1-one |
InChI |
InChI=1S/C11H22N2O/c1-3-4-5-6-11(14)13-9-7-12(2)8-10-13/h3-10H2,1-2H3 |
InChI Key |
TUBDWOUHWWRXLI-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)N1CCN(CC1)C |
Canonical SMILES |
CCCCCC(=O)N1CCN(CC1)C |
Origin of Product |
United States |
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